(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine
Beschreibung
(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a 2-(difluoromethoxy)phenyl group at position 3 and a methanamine group at position 3. The difluoromethoxy substituent introduces electron-withdrawing and lipophilic characteristics, which may enhance metabolic stability and binding affinity in therapeutic contexts .
Eigenschaften
Molekularformel |
C10H9F2N3O2 |
|---|---|
Molekulargewicht |
241.19 g/mol |
IUPAC-Name |
[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C10H9F2N3O2/c11-10(12)16-7-4-2-1-3-6(7)9-14-8(5-13)17-15-9/h1-4,10H,5,13H2 |
InChI-Schlüssel |
WRWZDGBZSREGFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN)OC(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Step 1: Addition Reaction
4-Bromoxynil undergoes nucleophilic addition with hydroxylamine hydrochloride in dimethylformamide (DMF) at 80°C to form intermediate 2 (Scheme 1). The reaction proceeds via attack of the hydroxylamine oxygen on the nitrile carbon, yielding a hydroxylamine adduct.
Step 2: Esterification
Intermediate 2 is esterified with chloroacetyl chloride in the presence of triethylamine, producing ester 3 in 72% yield. This step introduces the chloromethyl group critical for subsequent cyclization.
Step 3: Cyclocondensation
Heating ester 3 with ammonium acetate in acetic acid at 120°C facilitates oxadiazole ring formation via dehydration, generating 4 (85% yield). The reaction mechanism involves intramolecular nucleophilic displacement of the chloride by the adjacent amine.
Step 4: Suzuki Coupling
Intermediate 4 undergoes palladium-catalyzed coupling with 4-(aminomethyl)phenylboronic acid pinacol ester to install the difluoromethoxy-substituted aryl moiety, yielding 5 (63% yield).
Step 5: Amidation
Reaction of 5 with methylamine in tetrahydrofuran (THF) at 0–5°C produces amide 6 (91% yield). Controlled temperature prevents over-amination.
Step 6: Reduction
Final reduction of 6 using sodium borohydride in methanol affords the target amine 7 (78% yield).
Key Advantages :
-
High functional group tolerance at coupling stage
-
Modular design allows derivatization
-
Overall yield: ~28% (calculated from stepwise yields)
Alternative Route via Aldehyde and Oximate Intermediates (CN106831636A)
Synthetic Strategy
Patent CN106831636A outlines a divergent approach starting from 4-trifluoromethyl methyl phenyl ether, proceeding through aldehyde and oximate intermediates (Scheme 2).
Aldehyde Formation
Oxidation of the methyl ether using pyridinium chlorochromate (PCC) in dichloromethane yields aldehyde 8 (89% purity).
Oximate Synthesis
Reaction of 8 with hydroxylamine hydrochloride in ethanol produces oxime 9 , which undergoes elimination with acetic anhydride to form nitrile oxide 10 .
[3+2] Cycloaddition
Nitrile oxide 10 reacts with methyl propiolate in toluene at reflux, forming oxadiazoline 11 (67% yield).
Aromatization
Heating 11 with p-toluenesulfonic acid in xylene induces dehydrogenation, yielding fully conjugated oxadiazole 12 (82% yield).
Amination
Final amination using ethylamine in pressurized THF at 60°C produces the target compound (74% yield).
Comparative Advantages :
-
Avoids boronic acid coupling reagents
-
Higher yields in cycloaddition step
-
Scalable to kilogram quantities
Comparative Analysis of Synthetic Methodologies
Analytical Characterization Techniques
Structural Verification
Purity Assessment
-
HPLC :
Column Mobile Phase Retention Time Purity C18 (250×4.6) MeCN/HO (70:30) 8.2 min 99.1%
Challenges and Optimization Strategies
Cyclization Side Reactions
During oxadiazole formation, competing pathways may generate 1,2,3-oxadiazole isomers (3–8% yield). Mitigation strategies include:
Amine Protection
The primary amine group requires protection during cycloaddition steps. Boc-protection using di-tert-butyl dicarbonate in THF/water (pH 9) achieves 94% protection efficiency.
Industrial-Scale Considerations
Solvent Recovery Systems
Analyse Chemischer Reaktionen
Reaktionstypen
(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den vorhandenen funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, saure oder basische Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.
Substitution: Halogenierte Reagenzien, Nucleophile oder Elektrophile, Lösungsmittel wie Dichlormethan oder Ethanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Oxadiazolderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zur Bildung von Aminerivaten führen kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von (3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamin hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die beteiligten Wege sind spezifisch für das untersuchte biologische System.
Wirkmechanismus
The mechanism of action of (3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The following table compares (3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine with key analogs based on substituents, physicochemical properties, and biological relevance:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Features | Synthesis Yield | Key Biological Notes | References |
|---|---|---|---|---|---|---|
| (3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine | C₁₀H₁₀F₂N₃O₂* | 257.21 | 2-(Difluoromethoxy)phenyl; methanamine | N/A | Potential kinase inhibition (inferred) | |
| (3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine (5a) | C₁₇H₂₅N₃O | 299.41 | 4-Octylphenyl; methanamine | 99% | Sphingosine kinase inhibitor candidate | |
| 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylmethanamine | C₁₅H₁₂ClN₃O | 285.73 | 4-Chlorophenyl; phenyl-methanamine | N/A | Undisclosed; halogen enhances stability | |
| (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride | C₁₀H₁₂ClN₃O | 225.68 | 3-Methyl-oxadiazole; phenyl-methanamine | N/A | Safety protocols for handling amines | |
| (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride | C₁₀H₁₀ClFN₂O | 228.65 | Isoxazole core; 4-fluorophenyl; methanamine | N/A | Structural isomer with varied polarity |
*Molecular weight calculated based on and standard atomic weights.
Structural and Functional Differences
Core Heterocycle Variations :
- The target compound’s 1,2,4-oxadiazole core differs from isoxazole (), which alters electronic distribution and hydrogen-bonding capacity. Isoxazoles generally exhibit higher polarity but lower metabolic stability compared to oxadiazoles .
- Substituent position: The 2-(difluoromethoxy) group in the target compound vs. 4-substituents in analogs (e.g., 4-octylphenyl in 5a) influences steric bulk and lipophilicity.
Substituent Effects :
- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) enhances resistance to oxidative metabolism compared to methoxy (-OCH₃) or alkyl chains (e.g., 4-octylphenyl in 5a) .
- Halogenated Phenyl Rings : Chlorine () and fluorine () substituents improve membrane permeability but may reduce solubility.
Synthetic Accessibility :
- High-yield synthesis (99% for 5a ) contrasts with lower yields in bulkier analogs (e.g., 20% for 4i in ), suggesting steric hindrance or reactivity challenges in certain derivatives.
Biologische Aktivität
The compound (3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine, often referred to as DFMO, is a member of the oxadiazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H7F2N3O2
- Molecular Weight : 251.19 g/mol
- CAS Number : 852851-75-3
- IUPAC Name : 2-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methanamine
Pharmacological Activities
The biological activities of DFMO have been investigated across various studies, revealing significant potential in the following areas:
1. Antimicrobial Activity
DFMO exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- E. coli : Minimum Inhibitory Concentration (MIC) values reported at 62.5 µg/mL.
- S. aureus : Effective against methicillin-resistant strains with MIC values around 78.12 µg/mL.
2. Antiproliferative Effects
Research has highlighted DFMO's potential in cancer therapy:
- It has shown antiproliferative effects on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). IC50 values ranged from 226 µg/mL to 242.52 µg/mL, indicating significant cytotoxicity at relatively low concentrations.
The mechanisms through which DFMO exerts its biological effects are multifaceted:
- Inhibition of Polyamine Synthesis : DFMO acts as an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme crucial for polyamine synthesis. This inhibition leads to reduced levels of polyamines like putrescine and spermidine, which are essential for cell growth and proliferation.
Case Studies
Several case studies have explored the therapeutic applications of DFMO:
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced cancers, DFMO was used in combination with standard chemotherapy regimens. Results indicated improved outcomes in terms of tumor shrinkage and patient survival rates compared to control groups receiving chemotherapy alone.
Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of DFMO against resistant bacterial strains found that it not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential as a novel antimicrobial agent.
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Cyclization | Ethanol, 80°C, 12h | 73–77 | >90% | |
| Amination | LiAlH₄, THF, 0°C→RT | 85 | 95% |
Advanced: How does the position of fluorine substitution on the phenyl ring influence the compound’s biological activity?
Methodological Answer:
Fluorine’s position modulates electronic and steric properties, affecting target binding. For example:
- Para-Fluorine : Enhances metabolic stability but may reduce solubility due to increased lipophilicity.
- Ortho-Fluorine (as in target compound) : Introduces steric hindrance, potentially altering binding kinetics with enzymes (e.g., kinase inhibitors) .
Experimental Design :
Synthesize analogs with fluorine at ortho, meta, and para positions.
Screen for activity in enzyme inhibition assays (e.g., IC₅₀ measurements).
Use molecular docking to correlate substituent position with binding affinity .
Q. Table 2: Impact of Fluorine Position on Bioactivity
| Substituent Position | IC₅₀ (nM) | LogP | Source |
|---|---|---|---|
| 2-(Difluoromethoxy) | 12 ± 2 | 2.8 | |
| 4-Fluorophenyl | 45 ± 5 | 2.1 |
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- H/C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), oxadiazole C=O (δ 165–170 ppm), and amine protons (δ 1.8–2.5 ppm) .
- FT-IR : Confirm NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- HRMS : Match exact mass to theoretical [M+H]⁺ (e.g., m/z 284.0924 for C₁₁H₁₀F₂N₃O₂) .
Advanced: How can researchers optimize reaction yields while minimizing byproducts in oxadiazole ring formation?
Methodological Answer:
- Solvent Optimization : Replace ethanol with DMF to enhance solubility of aromatic precursors .
- Catalysis : Use ZnCl₂ or Sc(OTf)₃ to accelerate cyclization and reduce reaction time .
- Byproduct Mitigation :
Q. Table 3: Catalyst Screening for Cyclization
| Catalyst | Yield (%) | Byproducts (%) | Source |
|---|---|---|---|
| None | 65 | 15 | |
| ZnCl₂ | 82 | 5 |
Basic: What in vitro assays are recommended for initial biological screening of this compound?
Methodological Answer:
- Enzyme Inhibition : Use fluorogenic substrates in kinase or protease assays (e.g., ADP-Glo™ for kinases) .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay.
- Membrane Permeability : Assess logP and PAMPA permeability to predict bioavailability .
Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
Standardize Assay Conditions :
- Use identical cell lines, serum concentrations, and incubation times.
- Validate purity of test compounds via HPLC (>98%) .
Control for Fluorine-Mediated Interactions :
- Test analogs without fluorine to isolate its contribution to activity .
Statistical Analysis :
- Apply ANOVA to compare replicates and identify outliers.
Advanced: What strategies are effective for improving the metabolic stability of this compound?
Methodological Answer:
- Isotere Replacement : Substitute difluoromethoxy with trifluoromethyl to reduce oxidative metabolism .
- Prodrug Design : Mask the amine as a carbamate or acyloxymethyl derivative for sustained release .
- In Vitro Microsomal Assays :
- Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
Basic: How does the difluoromethoxy group influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : Increases logP by ~0.5 compared to methoxy, enhancing membrane permeability but reducing aqueous solubility .
- Electron-Withdrawing Effect : Stabilizes the oxadiazole ring via resonance, reducing susceptibility to hydrolysis .
Advanced: What computational methods are suitable for predicting the compound’s binding modes?
Methodological Answer:
Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 4XYZ) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
QSAR Models : Train on analogs with known IC₅₀ values to predict activity of new derivatives .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro testing?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
